Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
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Overview
Description
Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. . The unique structure of this compound, which includes a thiophene ring fused with a pyrazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers.
Preparation Methods
The synthesis of Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common method includes the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with thiophene-2-carbaldehyde under acidic conditions . This reaction is followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure .
Chemical Reactions Analysis
Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA, leading to anticancer effects . The compound’s photophysical properties are attributed to its ability to absorb and emit light, which is influenced by the electronic structure of the pyrazolo[1,5-a]pyrimidine core .
Comparison with Similar Compounds
Ethyl 5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic and photophysical properties compared to other derivatives .
Properties
Molecular Formula |
C13H11N3O2S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
ethyl 5-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C13H11N3O2S/c1-2-18-13(17)9-8-14-16-6-5-10(15-12(9)16)11-4-3-7-19-11/h3-8H,2H2,1H3 |
InChI Key |
OXUBDIJUSZAVON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1)C3=CC=CS3 |
Origin of Product |
United States |
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